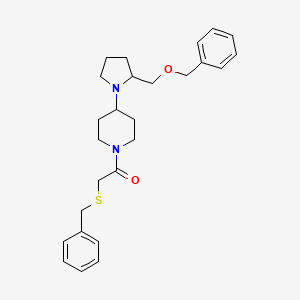
1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(benzylthio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(benzylthio)ethanone is a useful research compound. Its molecular formula is C26H34N2O2S and its molecular weight is 438.63. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(benzylthio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(benzylthio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hydrogen-bonding Patterns in Enaminones
Research on compounds structurally related to the one , such as enaminones, reveals insights into hydrogen-bonding patterns. These patterns play a critical role in stabilizing molecular structures through intra- and intermolecular interactions. For instance, the study of various enaminones showed bifurcated hydrogen bonding leading to the formation of six-membered rings and centrosymmetric dimers, indicating potential structural stability and reactivity considerations for similar compounds (Balderson et al., 2007).
Synthesis of Functionalized Organic Compounds
The synthesis of functionalized organic compounds, including 4H-pyrano[3,2-c]pyridines, demonstrates the versatility of using specific reactants and catalysts to create complex molecules. Such methodologies could be adapted for the synthesis and functionalization of the specified compound, providing a pathway to generate novel materials with potential biological or material applications (Mekheimer et al., 1997).
RuO4-mediated Oxidation of N-benzylated Tertiary Amines
Research into the RuO4-mediated oxidation of N-benzylated tertiary amines highlights the chemical reactivity and transformation possibilities of similar compounds. This process results in the formation of lactams and benzaldehyde derivatives, pointing to potential pathways for chemical modifications and the synthesis of derivatives with varied biological or chemical properties (Petride et al., 2004).
Synthesis and Characterization of Metal Complexes
The development of metal complexes using functionalized organic ligands, as seen in the synthesis of iron and cobalt dichloride complexes, suggests potential applications in catalysis and material science. These complexes exhibit catalytic activities that could be relevant for polymerization reactions or as catalysts in organic synthesis, indicating that similar strategies could be employed to explore the catalytic potential of "1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(benzylthio)ethanone" and its derivatives (Sun et al., 2007).
Antibacterial and Antifungal Properties of Derivatives
The synthesis and evaluation of monoterpenes and their derivatives for antibacterial and antifungal properties highlight the importance of chemical modifications in enhancing biological activities. This indicates the potential of structurally similar compounds to serve as starting points for the development of new antimicrobial agents, suggesting an area of application for the compound (Masila et al., 2020).
Propriétés
IUPAC Name |
2-benzylsulfanyl-1-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O2S/c29-26(21-31-20-23-10-5-2-6-11-23)27-16-13-24(14-17-27)28-15-7-12-25(28)19-30-18-22-8-3-1-4-9-22/h1-6,8-11,24-25H,7,12-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAMKIYFWVIYIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)C(=O)CSCC3=CC=CC=C3)COCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(benzylthio)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methylphenyl)-6-[(2,4,6-trimethylphenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2781778.png)
![N-(1-cyanocyclohexyl)-2-[3-(3,4-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B2781782.png)
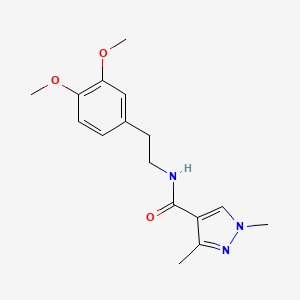
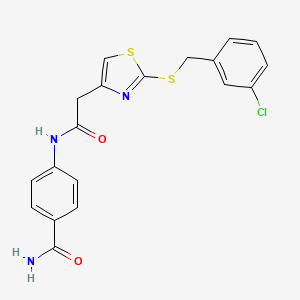
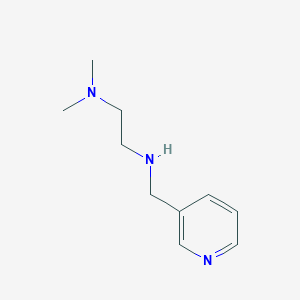
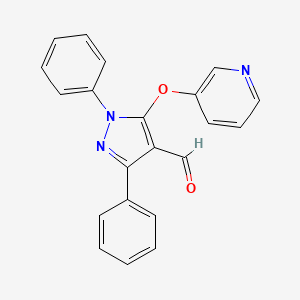
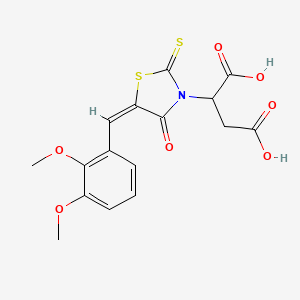
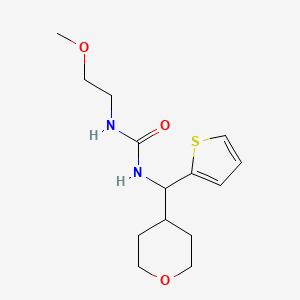
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2781793.png)
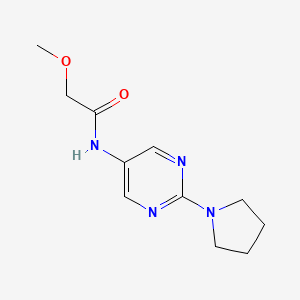
![2-[3-(3,4-Dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2781796.png)
![ethyl 4-[5-[(E)-2-cyano-3-(2-methoxy-4-methylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2781798.png)
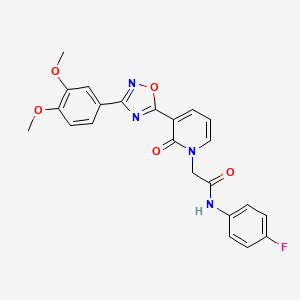
![7,7-Dimethyl-6-oxaspiro[3.4]octan-2-amine](/img/structure/B2781801.png)